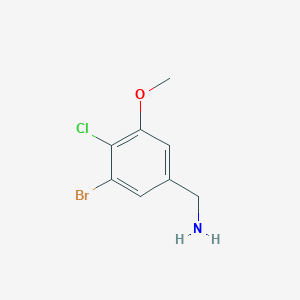![molecular formula C13H20N2O B13654302 (2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide is a chiral amide compound with a specific stereochemistry It is an organic molecule that contains an amide functional group, which is characterized by a carbonyl group (C=O) bonded to a nitrogen atom (N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the reaction of a carboxylic acid with an amine to form an amide through a condensation reaction, which releases water as a byproduct . The reaction can be catalyzed by various agents, including carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Substitution: The amide nitrogen can be involved in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves heating with aqueous acid or base.
Oxidation: May involve oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the amide to an amine.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyramide: A simple amide with a similar structure but lacking the chiral centers and additional functional groups.
Acetamide: Another simple amide with a smaller carbon chain and different properties.
Benzamide: Contains a benzene ring and is structurally similar but with different substituents.
Uniqueness
®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide is unique due to its specific stereochemistry and the presence of both an amino group and a phenylethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12+/m0/s1 |
Clé InChI |
IBMJEJFJDQFSCM-CMPLNLGQSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)


![Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)

![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
